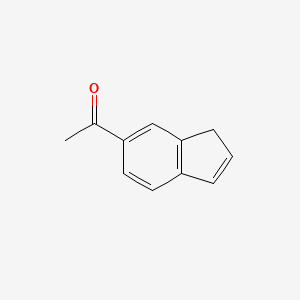

1-(1H-inden-6-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-(3H-inden-5-yl)ethanone |

InChI |

InChI=1S/C11H10O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h2-3,5-7H,4H2,1H3 |

InChI Key |

ADPFZQUBKWKEAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 1h Inden 6 Yl Ethanone

Established Synthetic Routes to 1-(1H-inden-6-yl)ethanone

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation remains a cornerstone in the synthesis of aryl ketones, and its application to the indane or indene (B144670) scaffold is a primary route to this compound. This electrophilic aromatic substitution reaction typically involves the reaction of indane with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The regioselectivity of the acylation is a critical aspect. The electron-donating nature of the fused cyclopentane (B165970) ring directs the incoming acyl group to the aromatic ring. Under specific conditions, acylation can be directed to the 6-position of the indane ring. Subsequent dehydrogenation of the resulting 1-(2,3-dihydro-1H-inden-6-yl)ethanone can then yield the target compound, this compound.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | CS₂ | 0 - RT | Moderate | Generic Method |

| Acetic anhydride | ZnCl₂ | - | High | Variable | Generic Method |

Table 1: Representative Conditions for Friedel-Crafts Acylation of Indane

Challenges associated with this method include the potential for polysubstitution and the need for stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. organic-chemistry.orgbyjus.comwikipedia.org

Ring-Closure and Cyclization Strategies

Intramolecular cyclization reactions provide a powerful alternative for constructing the indanone core, which can then be further functionalized to yield the desired product. One common strategy involves the Nazarov cyclization of divinyl ketones. While not a direct route to this compound, this method is fundamental for creating the core indanone structure which could be subsequently modified. beilstein-journals.orgd-nb.info

Another approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid derivative. For the synthesis of a 6-substituted indanone, a 3-(meta-substituted-phenyl)propanoic acid would be the required precursor. Subsequent chemical transformations would be necessary to introduce the acetyl group and the double bond in the five-membered ring.

Reductive Pathways from Precursor Molecules

While less common as a primary synthetic route, reductive pathways can be employed to generate this compound from more oxidized precursors. For instance, the reduction of a corresponding indanone or indenone derivative bearing an appropriate functional group at the 6-position that can be converted to an acetyl group could be a viable step in a multi-step synthesis. However, direct reductive pathways to form the target molecule from simple precursors are not well-established in the literature.

Novel Synthetic Approaches and Catalyst Development

Recent advances in organic synthesis have introduced more efficient and selective methods for the preparation of substituted indenes, including those that could be adapted for the synthesis of this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds and offers sophisticated routes to complex molecules. nih.gov Palladium-, rhodium-, and cobalt-catalyzed reactions have been particularly effective in the synthesis of indene and indanone derivatives. mdpi.com These methods often involve C-H activation, cross-coupling reactions, or cyclization of functionalized precursors. nih.gov For instance, a transition metal-catalyzed carbonylative cyclization could potentially be employed to construct the indanone ring with an acetyl group precursor already in place. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Aryl halide and alkyne | Cross-coupling / Cyclization | High efficiency and selectivity | mdpi.com |

| [Rh(cod)Cl]₂ | Phenylboronic acid and alkyne | Addition / Cyclization | Mild reaction conditions | Generic Method |

| Co(acac)₂ | Alkylated indanones | Intramolecular C-H activation | Regio- and stereoselectivity | nih.gov |

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indene/Indanone Synthesis

The development of new ligands and catalytic systems continues to expand the scope and applicability of these methods, offering potential for more direct and atom-economical syntheses of this compound. mdpi.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.orgnih.gov Several MCRs have been developed for the synthesis of highly substituted indene and indanone frameworks. rsc.org These reactions often proceed through a cascade of transformations, rapidly building molecular complexity.

A hypothetical MCR approach to this compound could involve the reaction of a substituted benzaldehyde, a component to form the five-membered ring, and an acetyl-containing building block. While specific MCRs for the direct synthesis of this compound are not extensively reported, the versatility of MCRs suggests that such a route is plausible with further research and development. rsc.org

Green Chemistry Principles in Synthesis

The synthesis of indenone scaffolds, including this compound, is increasingly being viewed through the lens of green chemistry. This approach aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.orgyale.edu Key principles of green chemistry are being actively applied to make the synthesis of these compounds more environmentally benign and efficient. yale.eduacs.org

One of the core tenets is waste prevention, prioritizing the avoidance of waste over its subsequent treatment. acs.org This is closely linked to the concept of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, thereby reducing byproducts. acs.orgacs.org For instance, developing catalytic reactions is favored over using stoichiometric reagents because catalysts are used in small amounts and can be recycled, significantly reducing waste. yale.edu

The choice of solvents and auxiliaries is another critical area. Green chemistry encourages making these substances unnecessary or, when required, using innocuous alternatives. acs.org Similarly, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of the synthesis. acs.org A metal-free method for synthesizing indanones using the environmentally benign catalyst L-proline exemplifies a greener pathway for creating these scaffolds. rsc.org

Table 1: Application of Green Chemistry Principles to Indenone Synthesis

| Green Chemistry Principle | Application in Synthesis of Indenone Scaffolds |

|---|---|

| Prevention | Designing synthetic routes that generate minimal byproducts. yale.edu |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final this compound structure. acs.org |

| Less Hazardous Syntheses | Using and generating substances with little to no toxicity. yale.edu |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or reducing solvent use altogether. acs.org |

| Energy Efficiency | Developing reaction pathways that proceed at ambient temperature and pressure. acs.org |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. yale.edu |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps to minimize reagent use and waste generation. acs.org |

Stereoselective Synthesis of Enantiopure Analogs

While this compound itself is not chiral, the synthesis of its enantiopure analogs is of significant interest, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. wikipedia.orgmdpi.com Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other. mdpi.com Two primary strategies dominate this field: chiral auxiliary-mediated approaches and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This method is reliable and has been widely applied in the synthesis of numerous enantiomerically pure compounds, making it a common choice during drug development. wikipedia.orgrsc.org

The process typically involves attaching a readily available, enantiopure auxiliary to a precursor molecule. researchgate.net The inherent chirality of the auxiliary then directs the approach of reagents from a specific face, leading to the formation of one diastereomer in preference to others. blogspot.com Evans oxazolidinones are a prominent class of chiral auxiliaries used effectively in stereoselective conversions such as aldol (B89426) and alkylation reactions, which are key steps in building complex molecular frameworks. rsc.orgresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, Diels-Alder reactions. researchgate.net | High diastereoselectivity; substituents on the auxiliary direct the stereochemical outcome. |

| Camphorsultam | Used in a variety of asymmetric transformations. | Derived from the natural product camphor; provides excellent stereocontrol. |

| (S)- and (R)-Proline | Organocatalysis (discussed below), but can also be used derivatized as an auxiliary. | Readily available and inexpensive amino acid. youtube.com |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds. | Forms a chiral enolate that reacts with high diastereoselectivity. |

Asymmetric Catalysis in Indenone Synthesis

Asymmetric catalysis is a powerful alternative to chiral auxiliaries, offering a more atom-economical approach to enantiopure compounds. frontiersin.org In this strategy, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer of the product. mdpi.com The catalyst is not consumed and can facilitate the transformation of a large amount of substrate. This field is broadly divided into two areas: transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis involves a central metal atom coordinated to chiral ligands. These complexes can catalyze a wide array of reactions with high enantioselectivity, enabling precise control over stereochemistry. frontiersin.org

Organocatalysis utilizes small, chiral organic molecules, such as the amino acid L-proline, to catalyze stereoselective reactions. youtube.com This approach avoids the use of potentially toxic or expensive metals and often proceeds under mild conditions. frontiersin.org The discovery of asymmetric organocatalysis has been pivotal in the development of new pharmaceuticals. youtube.com

Table 3: Comparison of Asymmetric Synthesis Strategies

| Feature | Chiral Auxiliary-Mediated Synthesis | Asymmetric Catalysis |

|---|---|---|

| Chiral Source | Stoichiometric amount of a chiral auxiliary is attached to the substrate. wikipedia.org | Catalytic amount of a chiral metal complex or organocatalyst. mdpi.com |

| Atom Economy | Lower, as the auxiliary is introduced and later removed. acs.org | Higher, as the catalyst is used in sub-stoichiometric amounts. frontiersin.org |

| Process | Requires additional steps for attachment and cleavage of the auxiliary. | More direct, often a single step. |

| Waste Generation | Generates waste from the attachment and removal steps. acs.org | Generates significantly less waste. |

| Examples | Evans oxazolidinones, camphorsultam. | Chiral phosphine (B1218219) ligands for metals, L-Proline. youtube.comfrontiersin.org |

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed through careful process optimization. catsci.comadesisinc.com Scaling up is not merely about using larger reaction vessels; it requires a thorough understanding of chemical engineering principles to ensure the process remains safe, efficient, consistent, and economically viable. catsci.comadesisinc.com

A primary concern is heat management . Exothermic reactions that are easily controlled in a small flask can generate heat faster than it can be removed in a large reactor, potentially leading to a dangerous "runaway reaction". catsci.com This is due to the decrease in the surface-area-to-volume ratio as the scale increases. catsci.com Therefore, process optimization involves detailed calorimetric studies to understand reaction exotherms and design appropriate cooling systems.

Other critical factors include:

Mixing: Ensuring homogenous mixing in a large reactor can be difficult, and poor mixing can lead to changes in reaction selectivity, affecting both yield and purity. arborpharmchem.com

Reagent Sourcing and Cost: The availability and cost of starting materials, reagents, and solvents become paramount at a larger scale. catsci.comadesisinc.com

Process Safety: A rigorous risk assessment is necessary to handle large quantities of potentially hazardous materials safely. adesisinc.com

Efficiency and Waste: The process must be optimized to maximize yield and minimize waste, which has significant economic and environmental implications. adesisinc.com

Process Validation: The scaled-up process must be validated to ensure it consistently produces a product of the required quality under cGMP (current Good Manufacturing Practices) guidelines. iajps.com

Process optimization is an iterative procedure involving the adjustment of various parameters such as temperature, pressure, reaction time, catalyst loading, and order of reagent addition to achieve the desired outcome in a robust and reproducible manner. iajps.comresearchgate.net

Table 4: Key Considerations for Synthesis Scale-Up and Optimization

| Consideration | Challenge on Scale-Up | Optimization Strategy |

|---|---|---|

| Heat Transfer | Decreased surface-area-to-volume ratio can lead to poor heat dissipation and runaway reactions. catsci.com | Perform reaction calorimetry; design efficient reactor cooling systems; control rate of addition for exothermic steps. |

| Mixing | Achieving homogeneity is more difficult, potentially causing localized "hot spots" or poor reaction kinetics. arborpharmchem.com | Select appropriate agitator type and speed; perform mixing studies; ensure efficient distribution of reagents. |

| Raw Materials | Lab-grade reagents may be too expensive or unavailable in bulk; impurities in industrial-grade materials can affect the reaction. adesisinc.comarborpharmchem.com | Identify and validate reliable suppliers for bulk materials; test industrial-grade materials in small trials first. arborpharmchem.com |

| Reaction Time | Longer addition, heating, and cooling times can lead to different impurity profiles or product degradation. arborpharmchem.com | Study the effect of extended reaction times on product stability and purity; optimize for the shortest effective cycle time. |

| Work-up & Isolation | Filtration and extraction processes behave differently at a large scale, potentially affecting product purity and yield. | Develop robust and scalable isolation procedures; select appropriate large-scale filtration and drying equipment. iajps.com |

| Environmental & Safety | Handling large volumes of flammable solvents and hazardous reagents increases risk; waste disposal becomes a major cost. adesisinc.com | Conduct a thorough safety review (HAZOP); implement engineering controls; develop a waste minimization and treatment plan. |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of the Ethanone (B97240) Moiety

The ethanone substituent, an acetyl group, is a key site for various chemical transformations.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack from various reagents. smolecule.com For instance, Grignard reagents can react with the ketone to form tertiary alcohols. numberanalytics.com Similarly, reduction with agents like sodium borohydride (B1222165) can convert the ketone to a secondary alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated. numberanalytics.com Intramolecular nucleophilic additions are also possible, where a nucleophile within the same molecule attacks the carbonyl carbon, leading to cyclized products like benzofuran (B130515) derivatives, often facilitated by transition metal catalysts such as nickel or palladium. organic-chemistry.orgacs.orgthieme-connect.com

Condensation Reactions: 1-(1H-inden-6-yl)ethanone can participate in condensation reactions. For example, it can react with amines to form imines or with alcohols to yield ethers. smolecule.com The Claisen-Schmidt reaction, a type of mixed aldol (B89426) condensation, involves the reaction of a ketone with an aryl aldehyde in the presence of a base to form α,β-unsaturated derivatives. libretexts.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Condensation | Primary Amines (R-NH2) | Imine |

| Claisen-Schmidt Condensation | Aryl Aldehyde (Ar-CHO), Base | α,β-Unsaturated Ketone |

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess acidic protons. The removal of an alpha-proton by a base leads to the formation of a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Enolate Formation and Alkylation: The formation of an enolate allows for the introduction of substituents at the alpha-position. The enolate can react with electrophiles, such as alkyl halides, in a process known as alpha-alkylation. organic-chemistry.org

Aldol Condensation: The enolate can also act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (or a different carbonyl compound), leading to the formation of a β-hydroxy ketone through an aldol addition. Subsequent dehydration can yield an α,β-unsaturated ketone. libretexts.orgpdx.edu

α-Arylation: Palladium-catalyzed α-arylation of ketones with aryl halides or triflates is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This reaction typically involves the formation of a metal enolate intermediate.

Reactivity of the Indene (B144670) Ring System

The indene ring system, a bicyclic aromatic hydrocarbon, also exhibits characteristic reactivity.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| Acetyl Group (-COCH3) | Deactivating | Meta |

| Alkyl Group (part of indene) | Activating | Ortho, Para |

The indene core can be functionalized through various methods beyond electrophilic substitution. acs.orgresearchgate.netcapes.gov.br These methods often involve transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds to the indene skeleton. beilstein-journals.org Borylation of the indene ring, followed by subsequent derivatization, provides another route to functionalized indenes. acs.org

Indene derivatives can undergo rearrangement and isomerization reactions, often under thermal or photochemical conditions. acs.org Acid-catalyzed cyclialkylation of related arylpentanols can lead to rearranged 2,3-dihydro-1H-indene derivatives. researchgate.net Additionally, cobalt-catalyzed semipinacol rearrangements of α,α-diarylallylic alcohols can produce α-aryl ketones, which could be structurally related to derivatives of this compound. chemrxiv.org

Oxidation and Reduction Chemistry

The presence of both a ketone and a reactive indene system in this compound allows for a variety of oxidative and reductive transformations. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Selective Reduction of the Ketone Group

The reduction of the ketone functionality in this compound to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, with the choice of agent influencing the selectivity and reaction conditions.

Common metal hydride reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for converting ketones to alcohols. libretexts.orgchemguide.co.uk LiAlH4 is a more potent reducing agent than NaBH4. libretexts.org The reduction process involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org For small-scale reactions, N-heterocyclic carbene boranes, such as 1,3-dimethylimidazol-2-ylidene (B1247496) borane, in the presence of acetic acid, offer a convenient method for reducing ketones. beilstein-journals.org

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective alternative, using aluminum isopropoxide in isopropanol. tcichemicals.com This method is particularly advantageous when other reducible functional groups are present that need to be preserved. tcichemicals.com The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known for its high selectivity in reducing α,β-unsaturated ketones to allylic alcohols, a principle that can be relevant when considering the broader reactivity of indenyl systems. tcichemicals.com

Enzymatic reductions provide a high degree of enantioselectivity. Chiral alcohol dehydrogenases (ADHs), such as those from Lactobacillus brevis (R-selective) and Thermoanaerobicum sp. (S-selective), can be used to produce specific enantiomers of the resulting alcohol. researchgate.net These biocatalytic systems often use a co-solvent like 2-propanol to regenerate the necessary cofactor (NADPH). researchgate.net

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol/Ethanol (B145695), room temp | Good for simple ketones | Less reactive than LiAlH4 libretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether/THF, followed by aqueous workup | Strong, reduces many carbonyl functional groups | More powerful and less selective than NaBH4 libretexts.org |

| N-Heterocyclic Carbene Borane/Acetic Acid | Dichloromethane, room temp or 40°C | Good yields, aldehydes can be reduced selectively in the presence of ketones | Slower for ketones, may require excess acid beilstein-journals.org |

| Aluminum Isopropoxide (MPV Reduction) | Isopropanol, heat | Highly chemoselective for carbonyls | Equilibrium reaction, requires excess reagent tcichemicals.com |

Oxidative Transformations of the Indene System

The indene ring system is susceptible to oxidation, a reaction of significant interest in the context of both synthetic utility and the study of hydrocarbon reactivity. The oxidation of indane and indene derivatives is a key area of research due to their presence in pharmacologically active compounds and their role as structural motifs in natural products. researchgate.net

While specific studies on the direct oxidation of this compound are not prevalent in the provided search results, general principles of indene and hydrocarbon oxidation can be applied. The oxidation of saturated hydrocarbons like cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a challenging but important industrial process, often serving as a model for C-H activation. scispace.com Catalytic systems involving transition metals such as copper, iron, and manganese are frequently employed for such transformations, often in the presence of oxidants like hydrogen peroxide or tert-butyl hydroperoxide. scispace.comrug.nl

For instance, copper(II) complexes have been used as catalysts for the peroxidative oxidation of cyclohexane. scispace.com These reactions can be influenced by the solvent, with ionic liquids sometimes enhancing performance compared to conventional organic solvents. scispace.com The selectivity between the alcohol and ketone products can often be tuned by adjusting reaction times and conditions. scispace.com Given that the indene moiety contains allylic protons which are generally more reactive towards oxidation, it is plausible that controlled oxidation of this compound could lead to the formation of various oxygenated products, including epoxides, diols, or further oxidation of the five-membered ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying both the energetic landscape (kinetics and thermodynamics) and identifying the transient species that are formed during the reaction.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and energy changes. psu.edunih.gov For a given reaction, the Gibbs free energy change (ΔG) determines its spontaneity, with a negative value indicating an exergonic (spontaneous) process and a positive value indicating an endergonic process. wiley-vch.de

In the context of reactions involving this compound, such as its participation in Diels-Alder reactions, temperature can play a critical role in determining the product distribution. pku.edu.cnmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy). masterorganicchemistry.com At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product is favored. masterorganicchemistry.com

For example, in a hypothetical reaction where this compound acts as a dienophile, computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the activation energies and reaction enthalpies for different pathways. pku.edu.cn Such calculations can help to rationalize experimental observations, such as the preference for a particular isomer or the effect of a catalyst. The choice of solvent can also significantly impact reaction kinetics, as seen in some inverse electron demand Diels-Alder (IEDDA) reactions where polar solvents like ethanol can lead to higher yields and shorter reaction times. pku.edu.cn

Elucidation of Reaction Intermediates

Chemical reactions often proceed through a series of steps involving short-lived, high-energy molecules known as reactive intermediates. lumenlearning.com Identifying these intermediates is key to understanding the detailed reaction mechanism. lumenlearning.com Common reactive intermediates in organic chemistry include carbocations, carbanions, free radicals, and carbenes. lumenlearning.com

The existence of these species can be inferred through various experimental techniques, including spectroscopy and chemical trapping. lumenlearning.com For instance, in a reaction involving the deprotonation of the indene ring of this compound, a carbanionic intermediate (an indenyl anion) would be formed. This carbanion is stabilized by the delocalization of the negative charge over the aromatic system. researchgate.net

In reactions catalyzed by transition metals, the formation of organometallic intermediates is common. For example, in a palladium-catalyzed cross-coupling reaction, the mechanism would likely involve oxidative addition, transmetalation, and reductive elimination steps, each with its own set of intermediates.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-dimethylimidazol-2-ylidene borane |

| Acetic acid |

| Aluminum isopropoxide |

| Cerium(III) chloride |

| Cyclohexane |

| Cyclohexanol |

| Cyclohexanone |

| Ethanol |

| Hydrogen peroxide |

| Isopropanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| tert-butyl hydroperoxide |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (IR and Raman) for Mode Assignment and Conformation

The analysis of the parent molecule, indene (B144670), reveals characteristic vibrational modes that would also be expected in its 6-acetyl derivative. researchgate.net These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Alkene C-H stretching: Associated with the five-membered ring.

Methylene (B1212753) (-CH₂-) stretching: Arising from the C1 position of the indene ring, usually found between 2950-2850 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

The addition of the acetyl group introduces several distinct and diagnostically important vibrational modes:

Carbonyl (C=O) stretching: A strong, sharp absorption band, typically expected in the 1680-1660 cm⁻¹ range for an aryl ketone. This is often one of the most intense peaks in the IR spectrum.

Methyl (-CH₃) stretching and bending: Symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, and bending modes around 1450 cm⁻¹ and 1370 cm⁻¹.

To precisely assign the observed experimental IR and Raman bands to specific molecular vibrations, quantum chemical calculations are employed. Density Functional Theory (DFT) methods are commonly used to compute the vibrational frequencies of a molecule's optimized geometry.

The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are typically scaled using an empirical scaling factor to improve the correlation with experimental data. By comparing the scaled theoretical wavenumbers with the experimental IR and Raman spectra, a detailed potential energy distribution (PED) analysis can be performed. This allows for the unambiguous assignment of each spectral band to specific vibrational modes, such as stretching, bending, wagging, or torsional motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis: The proton NMR spectrum would allow for the identification of all unique proton environments. Based on the analog, the aromatic protons on the 6-membered ring would appear as multiplets or doublets in the downfield region (typically δ 7.5-8.2 ppm). The protons on the five-membered ring and the methyl protons of the acetyl group would appear further upfield.

¹³C NMR Analysis: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is highly deshielded and appears far downfield. Aromatic and olefinic carbons appear in the intermediate region, while the aliphatic CH₂ and CH₃ carbons are found in the upfield region of the spectrum.

The specific assignments for the analog Ethyl 6-acetyl-1H-indene-3-carboxylate are detailed below. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 8.12 - 8.07 | m | - |

| Aromatic H | 7.97 | d | 8.1 |

| Olefinic H | 7.63 | s | - |

| -CH₂- (Indene Ring) | 3.59 | s | - |

| -CH₃ (Acetyl Group) | 2.64 | s | - |

Note: Data is for Ethyl 6-acetyl-1H-indene-3-carboxylate and excludes the ethyl ester signals for clarity. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acetyl) | 198.2 |

| Aromatic/Olefinic C | 147.8 |

| Aromatic/Olefinic C | 145.5 |

| Aromatic/Olefinic C | 143.5 |

| Aromatic/Olefinic C | 136.2 |

| Aromatic/Olefinic C | 134.6 |

| Aromatic/Olefinic C | 127.7 |

| Aromatic/Olefinic C | 123.4 |

| -CH₂- (Indene Ring) | 38.2 |

| -CH₃ (Acetyl Group) | 26.8 |

Note: Data is for Ethyl 6-acetyl-1H-indene-3-carboxylate and excludes the ethyl ester and its attached carbon signals for clarity. rsc.org

For a complete and unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These techniques would reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively, confirming the connectivity of the entire molecular framework.

Beyond standard structural elucidation, NMR can probe the three-dimensional environment through the analysis of anisotropic effects. These effects arise from the non-uniform magnetic fields generated by certain functional groups, such as aromatic rings and carbonyls. The spatial magnetic properties of these groups influence the chemical shifts of nearby nuclei in a way that is dependent on their relative orientation.

Calculating these effects, often through DFT methods, allows for the generation of iso-chemical-shielding surfaces (ICSS). By comparing the calculated NMR shifts for different possible conformations (isomers or conformers) with the experimental data, one can gain valuable insight into the molecule's preferred 3D structure in solution.

Mass Spectrometry for Structural Confirmation of Derivatives

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For 1-(1H-inden-6-yl)ethanone, electron ionization (EI) mass spectrometry would be expected to produce a distinct fragmentation pattern.

The analysis would likely reveal:

Molecular Ion (M⁺•): A peak corresponding to the intact molecule's mass, confirming its elemental formula.

[M-15]⁺ Ion: A prominent peak resulting from the loss of a methyl radical (•CH₃) from the acetyl group, forming a stable acylium ion.

[M-43]⁺ Ion: A peak corresponding to the loss of an acetyl radical (•COCH₃), resulting in the formation of an indenyl cation. This would be a significant fragment due to the stability of the resulting carbocation.

This technique is particularly crucial for confirming the successful synthesis of derivatives. When the core molecule is chemically modified, mass spectrometry provides immediate confirmation by showing the expected shift in molecular weight corresponding to the mass of the added functional group. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis) and Photophysical Investigations

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov The spectrum is characteristic of the chromophores present in the molecule. The chromophore in this compound is the indenyl system conjugated with the carbonyl group.

The UV-Vis spectrum would be expected to show two main types of absorption bands:

π → π transitions:* These are typically strong absorptions resulting from the excitation of electrons within the conjugated π-system of the aromatic and olefinic portions of the molecule. For substituted indene systems, these bands are often observed in the 250-300 nm range.

n → π transitions:* These are weaker absorptions at longer wavelengths (often >300 nm) and result from the excitation of a non-bonding electron (from the carbonyl oxygen) into an anti-bonding π* orbital.

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the presence of other substituents on the indene ring, providing valuable information about the electronic structure of the molecule.

Absorption and Emission Properties in Solution and Solid State

No experimental data has been found regarding the absorption and emission maxima, quantum yields, or fluorescence lifetimes of this compound in either solution or the solid state. Such studies would be crucial to understanding the fundamental photophysics of this molecule, including the nature of its electronic transitions.

Solvatochromic Behavior and Environmental Effects

There are no available studies on the solvatochromic behavior of this compound. An investigation into how the absorption and emission spectra of this compound change with solvent polarity would provide valuable insights into the differences in dipole moment between its ground and excited states.

Excited State Characterization

Detailed characterization of the excited states of this compound, for instance through computational chemistry or transient absorption spectroscopy, has not been reported. These studies would be essential for elucidating the nature of its lowest singlet and triplet excited states, which is fundamental to its potential applications in photochemistry and materials science.

X-ray Crystallography and Solid-State Analysis

Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Halogen Interactions

Without a crystal structure, the specific intermolecular interactions that govern the packing of this compound molecules in a crystal lattice cannot be determined. Analysis of such interactions, including potential hydrogen bonds, π-stacking, or other non-covalent forces, is critical for understanding its solid-state properties.

Hirshfeld Surface Analysis for Quantifying Crystal Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. As no crystal structure data is available for this compound, this analysis has not been performed.

Polymorphism and Crystal Engineering Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific polymorphism or crystal engineering studies on this compound. Searches of established chemical and crystallographic databases have not yielded specific polymorphs or targeted crystal engineering research for this particular compound.

While research exists on the crystal structures and polymorphic nature of related indenone and indanone derivatives, this information is not directly applicable to this compound. For instance, detailed crystallographic data, including unit cell dimensions and space group, has been reported for isomers such as 1-(3-Amino-1H-inden-2-yl)ethanone. nih.govresearchgate.net This compound, synthesized from 2-(bromomethyl)benzonitrile (B57715) and acetylacetone, crystallizes in a monoclinic system. nih.govresearchgate.net In its crystal structure, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that are further connected by weak C—H···π interactions. nih.gov

Furthermore, polymorphism has been identified and characterized in more complex molecules containing an indan (B1671822) moiety, such as (R)-5-[2-(5,6-diethyl-indan-2-ylamino)-l-hydroxyethyl]-8-hydroxy-lH-quinolin-2-one maleate, where a specific crystalline form, designated Qalpha, was prepared and characterized. google.com Such studies highlight the importance of controlling crystallization conditions to obtain desired solid-state forms, which can have different physicochemical properties.

The field of crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This approach is widely applied to pharmaceuticals and materials science to control properties like solubility, stability, and bioavailability. However, the application of these principles to this compound has not been documented in the reviewed literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For 1-(1H-inden-6-yl)ethanone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a wide range of molecular characteristics [13, 14, 16].

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. Geometry optimization calculations systematically adjust the positions of atoms to find the minimum energy conformation on the potential energy surface [15, 18]. For this compound, this process confirms the planarity of the fused indene (B144670) ring system. The acetyl group (-COCH₃) attached to the six-membered ring is the primary site of conformational flexibility. Studies indicate that the most stable conformer has the acetyl group lying nearly coplanar with the aromatic ring, which maximizes π-conjugation between the carbonyl group and the indene system [13, 19].

Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) [17, 20]. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, provide a detailed structural blueprint of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: Data is representative of values obtained from DFT/B3LYP/6-311++G(d,p) calculations. C-atom numbering starts from the sp³ carbon in the five-membered ring.)

| Parameter | Atoms Involved | Value (Å or °) | Description |

| Bond Lengths | |||

| r(C=O) | C(acetyl)-O(acetyl) | 1.231 Å | Carbonyl double bond |

| r(C-C) | C(ring)-C(acetyl) | 1.495 Å | Bond connecting acetyl to indene |

| r(C-C) | C(acetyl)-C(methyl) | 1.512 Å | Acetyl C-C single bond |

| r(C-C) | C(5)-C(6) | 1.398 Å | Aromatic C-C bond in benzene (B151609) ring |

| Bond Angles | |||

| ∠(O-C-C) | O(acetyl)-C(acetyl)-C(ring) | 121.5° | Angle defining acetyl group attachment |

| ∠(C-C-C) | C(ring)-C(acetyl)-C(methyl) | 118.8° | Angle within the acetyl substituent |

| ∠(C-C-C) | C(5)-C(6)-C(7) | 119.7° | Internal angle of the benzene ring |

| Dihedral Angle | |||

| D(C-C-C=O) | C(5)-C(6)-C(acetyl)-O(acetyl) | ~1.2° | Defines near-coplanarity of carbonyl with the ring |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions .

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

For this compound, the HOMO is a π-orbital primarily distributed across the electron-rich indene ring system, indicating this is the main electron-donating part of the molecule. The LUMO is a π*-orbital with significant density localized on the acetyl group, particularly the carbonyl carbon and oxygen atoms, as well as adjacent atoms in the benzene ring [13, 16].

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive .

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.215 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.188 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.027 eV | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density distribution on the molecular surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic reactions and for understanding intermolecular interactions [14, 20]. The color scheme conventionally represents:

Red: Regions of high electron density and negative electrostatic potential, susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (deep red) is concentrated around the electronegative oxygen atom of the carbonyl group, due to its lone pairs of electrons. This site is the primary center for electrophilic attack (e.g., protonation). The regions of positive potential (blue) are located over the hydrogen atoms, particularly the acidic methylene (B1212753) protons (C1-H) of the five-membered ring and the aromatic protons. The π-rich surface of the indene ring system shows a moderately negative potential (yellow to orange), indicating its general nucleophilic character [13, 16].

Global Reactivity Descriptors and Site Selectivity Prediction

Chemical Potential (μ): Measures the escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (ELUMO – EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other compounds. A high electrophilicity index suggests the molecule will behave as a good electrophile in reactions .

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.215 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.188 eV | Energy released upon gaining an electron |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.202 eV | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.014 eV | Resistance to charge transfer |

| Global Softness (S) | 1 / η | 0.497 eV⁻¹ | Propensity for charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | 4.382 eV | Capacity to act as an electrophile |

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugation, and delocalization effects within a molecule by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs . The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, NBO analysis reveals several key stabilizing interactions:

π-Conjugation: Strong interactions between the π orbitals of the aromatic rings (donor) and the corresponding antibonding π* orbitals (acceptor) confirm the extensive electron delocalization within the indene system.

Hyperconjugation with Acetyl Group: A significant interaction occurs between the π orbital of the C=C bond in the benzene ring and the antibonding π* orbital of the adjacent carbonyl group (C=O). This π → π* interaction is responsible for the electronic communication between the ring and the substituent.

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (C5-C6) | π* (C7-C7a) | 21.5 | Intramolecular π-conjugation in benzene ring |

| π (C3-C3a) | π* (C5-C6) | 18.8 | Intramolecular π-conjugation across rings |

| π (C5-C6) | π* (C(acetyl)=O) | 5.2 | Conjugation between ring and acetyl group |

| LP(2) O(acetyl) | π* (C(ring)-C(acetyl)) | 2.8 | Lone pair delocalization |

Prediction of Spectroscopic Parameters (IR, NMR)

Density Functional Theory (DFT) is a prominent computational method used to predict the spectroscopic parameters of molecules. bhu.ac.in By employing specific functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can calculate the vibrational frequencies (IR) and chemical shifts (NMR) of this compound. mjcce.org.mk These theoretical calculations are valuable for interpreting experimental spectra and assigning specific vibrational modes and resonance signals to the corresponding atoms or functional groups within the molecule.

Theoretical calculations of vibrational frequencies are typically performed on the optimized molecular geometry in the gaseous phase. mjcce.org.mk While experimental measurements are often conducted in the solid state, the calculated parameters generally show good agreement with experimental data, with minor deviations attributed to the different physical states and intermolecular interactions present in the solid phase. mjcce.org.mk

Table 1: Predicted Spectroscopic Parameters for this compound (Theoretical)

| Parameter | Predicted Value | Method |

|---|---|---|

| IR Spectroscopy | ||

| C=O Stretching Frequency | ~1727 cm⁻¹ | DFT/B3LYP/6-31G(d,p) derpharmachemica.com |

| ¹H NMR Spectroscopy | ||

| Aromatic Protons | Chemical shifts influenced by electron density and anisotropy effects. organicchemistrydata.org | GIAO method with DFT researchgate.net |

| Acetyl Group Protons (-CH₃) | Specific chemical shift based on local electronic environment. organicchemistrydata.org | GIAO method with DFT researchgate.net |

| Indene Ring Protons | Distinct chemical shifts for each proton on the five- and six-membered rings. organicchemistrydata.org | GIAO method with DFT researchgate.net |

| ¹³C NMR Spectroscopy | ||

| Carbonyl Carbon (C=O) | Downfield chemical shift due to deshielding. organicchemistrydata.org | GIAO method with DFT researchgate.net |

| Aromatic Carbons | Range of chemical shifts depending on substitution and position in the ring. organicchemistrydata.org | GIAO method with DFT researchgate.net |

Molecular Dynamics and Simulation Studies

These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the study of time-dependent phenomena. peerj.com By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions, researchers can assess the stability of the molecule's conformation. mdpi.com Furthermore, MD simulations can be used to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules, by analyzing parameters like hydrogen bond formation and contact numbers. mdpi.comresearchgate.net Such studies are crucial for understanding its behavior in complex systems.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. analis.com.myphyschemres.org Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules like this compound. researchgate.netresearchgate.net

The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.org These properties are calculated based on the molecule's electronic structure and its response to an external electric field. researchgate.net Molecules with large π-conjugated systems and significant charge transfer characteristics often exhibit enhanced NLO properties. analis.com.my

Theoretical calculations can predict these NLO parameters, providing a way to screen potential candidate molecules for NLO applications before undertaking extensive experimental synthesis and characterization. arxiv.org The calculated values are often compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net

Table 2: Predicted Nonlinear Optical (NLO) Properties of this compound (Theoretical)

| NLO Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment (μ) | Dependent on molecular geometry and charge distribution. | DFT/B3LYP physchemres.org |

| Polarizability (α) | Reflects the ease of distortion of the electron cloud. | DFT/B3LYP researchgate.net |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. | DFT/B3LYP researchgate.net |

Derivatization Strategies and Analogue Synthesis

Functionalization of the Indene (B144670) Core

The indene core itself provides opportunities for derivatization on both the aromatic six-membered ring and the five-membered ring.

The aromatic ring of the indene nucleus is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of the acetyl group will direct incoming electrophiles to specific positions on the aromatic ring.

Friedel-Crafts acylation and alkylation are classic methods for introducing substituents onto aromatic rings. nih.gov For instance, intramolecular Friedel-Crafts acylation is a key step in the synthesis of some indanone derivatives. nih.govbeilstein-journals.org While this is an intramolecular example, intermolecular variations can be used to add substituents. Nitration followed by reduction is a common sequence to introduce an amino group onto an aromatic ring, which can then be further modified. Halogenation of the aromatic ring can also be achieved, providing a handle for further cross-coupling reactions.

The five-membered ring of the indene core contains a double bond and an allylic position, which are reactive sites for various transformations.

The double bond can undergo addition reactions, such as hydrogenation to form the corresponding indane derivative. It can also participate in cycloaddition reactions, like the Diels-Alder reaction, to construct more complex polycyclic systems. acs.org

The methylene (B1212753) group (CH2) of the five-membered ring is allylic and can be a site for functionalization. For example, oxidation at this position could introduce a carbonyl group, leading to an indenone derivative. The reactivity of this position can also be exploited in radical reactions or deprotonation-alkylation sequences under appropriate conditions.

Synthesis of Polycyclic Indenone Derivatives

The structure of 1-(1H-inden-6-yl)ethanone can serve as a building block for the synthesis of more complex, polycyclic indenone derivatives. These larger structures are of interest in materials science and medicinal chemistry.

One approach to building polycyclic systems is through intramolecular cyclization reactions. For instance, derivatives of this compound could be designed to undergo intramolecular Friedel-Crafts or related cyclization reactions to form new rings fused to the indene core. nih.gov

Another strategy involves intermolecular reactions that build up the polycyclic framework. For example, rhodium-catalyzed reactions of alkynes with arylboroxines have been used to synthesize indanones and indenones. iyte.edu.tr Similarly, palladium-catalyzed cyclocarbonylation of aryl-propynes is another route to indenone-type structures. iyte.edu.tr The Nazarov cyclization of divinyl ketones is a powerful method for the synthesis of cyclopentenones and could be adapted for the synthesis of polycyclic indenones from appropriately substituted precursors. nih.gov

Annulation Reactions to Form Fused Ring Systems

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for elaborating the this compound core. The ketone functionality is a key anchor for initiating cyclization cascades, leading to polycyclic aromatic and heterocyclic systems.

A classic and highly effective method for forming a six-membered ring is the Robinson annulation. masterorganicchemistry.com This reaction sequence begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com In the context of this compound, the ketone can be transformed into its enolate and reacted with a Michael acceptor like methyl vinyl ketone. The subsequent intramolecular aldol reaction would yield a fused six-membered ring, resulting in a tetracyclic α,β-unsaturated ketone system. masterorganicchemistry.comvanderbilt.edu The efficiency of such ring closures is generally high for forming five- and six-membered rings due to favorable thermodynamics and reaction kinetics. masterorganicchemistry.com

Beyond carbocyclic rings, the indenyl ethanone (B97240) moiety is a precursor for fused heterocyclic systems. For instance, condensation reactions with hydrazine (B178648) derivatives can be employed to construct pyridazine (B1198779) rings fused to the indene core. Research on the reaction of ninhydrin (B49086) (an indane derivative) with hydrazine hydrate (B1144303) has shown the formation of indeno[1,2-c]pyridazine structures. mdpi.com This strategy involves the initial condensation of hydrazine with the ketone groups, followed by cyclization to yield the fused heterocyclic system. mdpi.com Similarly, Claisen-Schmidt condensation of the ketone with substituted pyrazole-4-carbaldehydes can be used to create larger, complex fused systems containing both pyrazole (B372694) and chromene rings linked to an indenone core. researchgate.net

Other advanced cyclization methods include palladium-catalyzed dearomative [3+2] cycloadditions and free radical-mediated cyclizations, which have been used to create fused indolines and pyrrolizidines from related precursors. sci-hub.sersc.org These modern synthetic methods offer pathways to novel fused scaffolds that may have applications in drug discovery and materials science. rsc.org

| Annulation Strategy | Reactant/Reagent Type | Resulting Fused System | Key Reaction Principle |

|---|---|---|---|

| Robinson Annulation | α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | Fused Six-Membered Carbocycle | Michael Addition followed by Intramolecular Aldol Condensation. masterorganicchemistry.com |

| Hydrazinolysis-Cyclization | Hydrazine Hydrate | Indeno[1,2-c]pyridazine | Condensation with the ketone followed by ring closure. mdpi.com |

| Claisen-Schmidt Condensation | Aromatic/Heterocyclic Aldehydes | Fused Chalcone-like Systems | Base-catalyzed condensation to form an α,β-unsaturated ketone, which can undergo further cyclizations. researchgate.net |

| Palladium-Catalyzed [3+2] Cycloaddition | Vinylcyclopropanes | Fused Indoline Derivatives | Dearomative cycloaddition to build a five-membered ring. sci-hub.se |

Spiro Compounds and Bridged Systems

The derivatization of this compound can also be directed towards the synthesis of three-dimensionally complex architectures such as spirocyclic and bridged systems. slideshare.net These scaffolds are of significant interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups.

Spiro compounds feature two rings connected by a single common atom. The synthesis of such molecules from indenyl precursors often involves spirocyclization reactions. evitachem.com For example, multicomponent reactions starting from indane derivatives like ninhydrin have proven effective for the one-pot synthesis of novel spiro-nitrogen heterocycles. researchgate.net These reactions can proceed via the formation of an intermediate that undergoes cyclization with another bifunctional molecule, creating the spiro center. researchgate.net Strategies involving isoquinolinium salts, which share structural motifs with the indene system, have also been extensively reviewed for creating diverse spiro-heterocycles through cyclization processes. researchgate.net

Bridged ring systems, where two rings share two non-adjacent atoms (the bridgehead atoms), represent another class of complex derivatives. The synthesis of bridged structures from cyclic ketones like this compound can be achieved through sophisticated reaction cascades. One such approach involves the conversion of the ketone to an alkynyl diazoester. Subsequent rhodium-catalyzed diazo decomposition generates a carbene that can undergo a cascade of reactions, including carbene/alkyne metathesis and C-H bond insertion, to construct functionalized bridged bicyclic systems. nih.gov Another strategy involves multi-step sequences starting from a cyclic ketone to build a second ring across the first, as demonstrated in the synthesis of bridged bicyclic skeletons for GABA derivatives. mdpi.com

| Structural Class | Synthetic Strategy | Precursor/Key Intermediate | Example Outcome |

|---|---|---|---|

| Spiro Compounds | Multicomponent Spirocyclization | Indane-1,2,3-trione (Ninhydrin) derivatives | Spiro[indeno[1,2-b]quinoxaline-11,2'- sci-hub.seCurrent time information in Bangalore, IN.oxazino[2,3-a]isoquinoline]. researchgate.net |

| Spiro Compounds | Domino Diels-Alder Reaction | Indene-based dienophiles | Spiro[cyclohexane-1,3′-indolines]. evitachem.com |

| Bridged Systems | Carbene Cascade Reaction | Alkynyl diazoesters derived from the ketone | Functionalized Bridged Bicyclic Systems. nih.gov |

| Bridged Systems | Multi-step Ring Construction | Cyclic ketones (e.g., Norcamphor) | GABA derivatives with bridged bicyclic skeletons. mdpi.com |

Library Synthesis and Combinatorial Approaches

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and materials science. numberanalytics.comimperial.ac.uk The core principle is to use a modular approach, combining a set of building blocks in various combinations to generate a vast chemical space. numberanalytics.com this compound, with its defined core and reactive ketone handle, is an ideal scaffold for such approaches.

The indene moiety can be used as a central scaffold onto which various functional groups are introduced. For example, a library of dihydropyrimidine-2,4(1H,3H)-dione derivatives was synthesized from a 3-(2-(1H-inden-2-yl)phenyl)propanoic acid precursor, showcasing how the indene unit can be incorporated into a multi-step synthesis to generate a series of related compounds for cytotoxic evaluation. ias.ac.in Similarly, the ketone functionality of 1-(6-tert-butyl-1,1-dimethyl-indan-4-yl)-ethanone has been used to prepare a library of pyrimidine (B1678525) derivatives by reacting it with formamidine (B1211174) acetate, demonstrating a straightforward method to diversify the core structure. google.com

A highly advanced application of this concept is the use of DNA-Encoded Library Technology (ELT). In this method, chemical building blocks are tagged with unique DNA fragments. In a notable example, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, a close derivative of the indene core, was used as a key building block in the construction of a 4.1 billion-compound library designed to find inhibitors of a protein-protein interaction target. timothyspringer.org The selection process identified the indene-based pharmacophore as a potent hit, underscoring the value of this scaffold in generating structural diversity for discovering new bioactive molecules. timothyspringer.org These approaches highlight the utility of the indene skeleton in both traditional parallel synthesis and cutting-edge combinatorial techniques.

| Combinatorial Approach | Scaffold/Building Block | Key Principle | Application Example |

|---|---|---|---|

| Parallel Synthesis | Indene-containing propanoic acid | Multi-step synthesis of a series of discrete compounds for biological screening. ias.ac.in | Synthesis of dihydropyrimidine-dione derivatives for cytotoxicity assays. ias.ac.in |

| Scaffold-based Derivatization | Substituted Indan-ethanone | Reaction of a common core with various reagents to create a focused library. google.com | Preparation of pyrimidine derivatives for use in perfume compositions. google.com |

| DNA-Encoded Library Technology (ELT) | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Each building block is attached to a unique DNA tag, allowing for the synthesis and screening of massive compound mixtures. timothyspringer.org | Discovery of potent inhibitors for the LFA-1/ICAM-1 protein-protein interaction. timothyspringer.org |

Applications in Advanced Organic Synthesis and Materials Science

1-(1H-inden-6-yl)ethanone as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent parts: the indene (B144670) core and the ketone functional group. These features allow it to serve as a foundational element in the synthesis of intricate molecules and heterocyclic systems. Its role as an intermediate is crucial in building molecular complexity from simpler, readily available materials. mdpi.com

This compound and its analogs are valuable precursors for constructing complex polycyclic and chiral molecules. The ketone group can be readily transformed into other functionalities, while the indene ring system provides a rigid scaffold for subsequent synthetic elaborations.

A key synthetic strategy involves the intramolecular cyclization of derivatives to form more complex fused-ring systems. For instance, analogs of this compound, such as 1-(2,3-dihydrobenzofuran-4-yl)ethanone, serve as critical intermediates in the synthesis of tricyclic cores like 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one, a key component in the preparation of pharmacologically active compounds. google.com This transformation highlights how the acetyl-substituted bicyclic system is a direct precursor to a more elaborate tricyclic structure. google.com

Furthermore, the ketone functionality is a prochiral center, allowing for asymmetric reduction to produce chiral alcohols. vulcanchem.com The reduction of similar indanone ketones using chiral catalysts, such as ruthenium-BINAP complexes, can yield enantiomerically pure alcohols. vulcanchem.com These chiral alcohols are highly valuable building blocks for the asymmetric synthesis of pharmaceuticals. vulcanchem.com The indene moiety itself, being a rigid framework, is found in numerous natural products and biologically active compounds, making its derivatives sought-after synthetic targets. mdpi.com

| Precursor Compound Analogue | Synthetic Transformation | Resulting Complex Molecule/Intermediate | Research Application |

| 1-(2,3-dihydrobenzofuran-4-yl)ethanone | Intramolecular Cyclization | 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one google.com | Pharmaceutical synthesis google.com |

| (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone | Asymmetric Reduction | (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol vulcanchem.com | Chiral building block for pharmaceuticals vulcanchem.com |

| 1H-Inden-1-one derivatives | Reduction | 1H-Inden-1-ol derivatives | Intermediates for pharmaceuticals and agrochemicals |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. msesupplies.comaksci.com this compound serves as a valuable building block for synthesizing such structures. The ketone's electrophilic carbonyl carbon is a prime site for reactions with various nucleophiles, particularly those containing nitrogen, oxygen, or sulfur, leading to the formation of new heterocyclic rings fused to or substituted on the indene core. smolecule.com

Condensation reactions are a common method for this purpose. For example, the ketone can react with amines to form imines or participate in cascade reactions to build more complex heterocyclic systems. smolecule.com A well-documented reaction for similar scaffolds like indane-1,3-dione is the Knoevenagel condensation. mdpi.com This reaction, involving an active methylene (B1212753) compound, demonstrates how the indane core can be functionalized to create derivatives that are themselves precursors for push-pull dyes and other functional materials. mdpi.com The dual reactivity of such building blocks—possessing both an electrophilic center (the ketone) and a modifiable ring system—makes them particularly useful in the combinatorial synthesis of compound libraries for drug discovery.

Role in Catalysis

The rigid and sterically defined structure of the indene scaffold makes it an attractive platform for the design of ligands and organocatalysts. By modifying this compound, chemists can create sophisticated molecules that influence the rate and selectivity of chemical reactions.

The design of ancillary ligands is a cornerstone of modern organometallic chemistry, as ligands modulate the reactivity and selectivity of metal centers in catalytic cycles. wiley.com The indene framework is a privileged structure in this context. Derivatives of this compound are ideal candidates for conversion into chiral ligands for asymmetric catalysis.

A prominent example is the use of indene-derived structures to create chiral ligands for transition-metal-catalyzed reactions. researchgate.net For instance, chiral 1-amino-2-indanol, a derivative conceptually related to the reduction product of an amino-indenone, can be used to synthesize bidentate ligands. researchgate.net These ligands have been shown to self-assemble with copper ions to form chiral cage-like structures that act as effective catalysts for oxidation reactions. researchgate.net The steric bulk and defined geometry of the indene backbone are critical for creating a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity in reactions like asymmetric hydrogenation and cross-coupling. wiley.comrutgers.edu

| Ligand Scaffold Type | Potential Catalytic Application | Key Feature Conferred by Indene Core |

| Chiral Indenyl Phosphines | Asymmetric Hydrogenation, Cross-Coupling mdpi.com | Steric hindrance and chiral environment |

| Indene-based N-heterocyclic carbenes (NHCs) | Cross-Coupling, C-H Activation rutgers.edu | Extreme steric bulk, electronic tunability |

| Chiral Indene-derived Diamines/Amino-alcohols | Asymmetric Oxidation, Reduction researchgate.net | Rigid chiral backbone for stereocontrol |

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. Chiral amines, prolinol ethers, and other complex organic structures have emerged as powerful organocatalysts. researchgate.net While direct use of this compound as an organocatalyst is not established, its potential lies in its role as a precursor to more complex chiral molecules that can function as organocatalysts.

For example, the asymmetric reduction of the ketone to a chiral alcohol, followed by amination, could lead to chiral amino-alcohols. vulcanchem.com These structures could be further modified to resemble known organocatalysts, such as diarylprolinol ethers, which are effective in catalyzing enantioselective cascade reactions. researchgate.net The rigid indene backbone could enforce a specific conformation, potentially leading to high levels of stereocontrol in reactions like Michael additions or aza-ene-type reactions. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Coordination-driven self-assembly, which combines organic ligands with metal ions, is a powerful technique for constructing complex, well-defined supramolecular architectures like cages and grids. frontiersin.orgrsc.org

Derivatives of this compound are well-suited for creating ligands for such purposes. The indene scaffold provides a rigid and directional building block. As demonstrated in related systems, chiral ligands derived from (1R,2S)-(+)-cis-1-amino-2-indanol can react with metal salts to spontaneously form discrete, chiral metallomacrocycles. researchgate.net In one case, a chiral cage structure encapsulated a silicate (B1173343) anion that was templated from the glass reaction vessel, showcasing the intricate interplay between the ligand, metal, and environment. researchgate.net The defined shape of the indene-based ligand directs the assembly process, leading to the formation of a specific, functional architecture, in this case, a hexagonal macrocycle with a defined cavity. frontiersin.org This highlights the potential for creating novel functional materials and host-guest systems based on the this compound framework.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound This compound to generate a detailed article covering the requested topics of advanced organic synthesis and materials science.

The required sections and subsections, such as the design of molecular recognition motifs, fabrication of self-assembled architectures, and its potential in organic electronics, photonics, functional polymers, and nanomaterials, necessitate detailed research findings that are not present in the public domain for this particular compound.

While the broader class of indene derivatives is recognized for its importance and applications in materials science, including uses in photovoltaics, as electron-transporting materials, and in the synthesis of functional polymers, specific studies focusing on this compound in these advanced fields could not be identified. researchgate.netacs.orgresearchgate.netnuu.uz Research into related areas like molecular self-assembly has been conducted on other, more complex molecules containing an indene core, but this work is not directly applicable to this compound. csic.esresearchgate.net

Consequently, without specific data, research findings, or examples pertaining directly to this compound, it is not possible to construct the scientifically accurate and detailed article as per the provided outline and strict content inclusions.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 1-(1H-inden-6-yl)ethanone is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher efficiency, and greater scalability. syrris.comnih.govnih.gov

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for screening purposes. syrris.combeilstein-journals.org By automating the variation of reactants and conditions, a wide array of derivatives of this compound could be systematically produced. This approach is invaluable for exploring structure-activity relationships in drug discovery or materials science. mdpi.comnih.gov For instance, an automated system could perform a series of Friedel-Crafts acylations or Nazarov cyclizations with different substrates to build a library of novel indenones. beilstein-journals.orgmdpi.com

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Scale | Grams to kilograms | Milligrams to grams (per unit time) |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume |

| Reproducibility | Operator-dependent | High, machine-controlled precision |

| Process Time | Hours to days per batch | Minutes to hours for continuous production |

| Optimization | Iterative, time-consuming | Rapid, via automated sequential experiments |